6-(1,2-Dithiolan-3-yl)hexansäure

Übersicht

Beschreibung

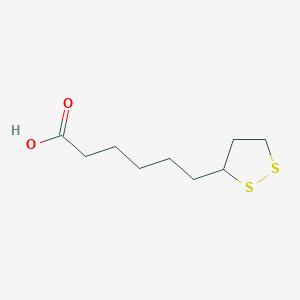

6-(1,2-Dithiolan-3-yl)hexanoic acid is a chemical compound with the molecular formula C9H16O2S2. It is characterized by the presence of a 1,2-dithiolane ring attached to a hexanoic acid chain.

Wissenschaftliche Forschungsanwendungen

6-(1,2-Dithiolan-3-yl)hexanoic acid has several scientific research applications, including:

Wirkmechanismus

Target of Action

6-(1,2-Dithiolan-3-yl)hexanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . LA causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .

Mode of Action

LA triggers the expression of many proteins of the antioxidant response . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule . H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .

Biochemical Pathways

The biochemical pathways affected by LA are primarily related to its antioxidant properties. Once taken up by cells, LA is reduced to dihydrolipoic acid (DHLA) in various tissues .

Pharmacokinetics

It is known that la enters the human body with food and is used to treat many diseases . The safety level of LA is considered well studied . Data on the need for a more thorough approach to the composition of la preparations and for the determination of la concentrations and the duration of treatment are being accumulated .

Result of Action

Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . The polyamide exhibits characteristics of an adaptable dynamically crosslinked network through reversible ring-opening reaction of 1,2-dithiolane, enabling self-healing, reusable strong adhesion, and regeneration through decrosslinking and re-crosslinking .

Action Environment

The action environment of LA is primarily the human body, where it enters with food . Environmental factors that may influence the action, efficacy, and stability of LA include the composition of LA preparations, LA concentrations, and the duration of treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-Dithiolan-3-yl)hexanoic acid typically involves the formation of the 1,2-dithiolane ring followed by its attachment to the hexanoic acid chain. One common method involves the reaction of 1,2-dithiolane-3-thione with 6-bromohexanoic acid under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of 6-(1,2-Dithiolan-3-yl)hexanoic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the 1,2-dithiolane ring and its subsequent attachment to the hexanoic acid chain.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(1,2-Dithiolan-3-yl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the dithiolane ring to a dithiol, which may further react to form other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiols and their derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Lipoic Acid: Another compound with a 1,2-dithiolane ring, known for its antioxidant properties.

Dithiolane-3-pentanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 6-(1,2-Dithiolan-3-yl)hexanoic acid is unique due to its specific hexanoic acid chain length, which may confer distinct physicochemical properties and biological activities compared to other dithiolane-containing compounds .

Biologische Aktivität

6-(1,2-Dithiolan-3-yl)hexanoic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by a dithiolane ring structure, which may contribute to its reactivity and interaction with biological systems. This article delves into the biological activity of 6-(1,2-Dithiolan-3-yl)hexanoic acid, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 6-(1,2-Dithiolan-3-yl)hexanoic acid includes a hexanoic acid chain attached to a dithiolane ring. This unique configuration allows for various chemical interactions that can influence its biological activity.

The biological activity of 6-(1,2-Dithiolan-3-yl)hexanoic acid is believed to be mediated through several mechanisms:

- Antioxidant Activity : The presence of sulfur in the dithiolane structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, suggesting that 6-(1,2-Dithiolan-3-yl)hexanoic acid may also interact with key enzymes.

- Cell Signaling Modulation : The compound could influence cell signaling pathways by modulating the activity of proteins involved in these processes.

Biological Activities

Research has highlighted several biological activities associated with 6-(1,2-Dithiolan-3-yl)hexanoic acid:

Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant capabilities. For example, the dithiolane moiety can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antimicrobial Properties

Preliminary investigations suggest that 6-(1,2-Dithiolan-3-yl)hexanoic acid may possess antimicrobial properties. The compound has been tested against various bacterial strains, showing potential efficacy in inhibiting growth.

Anti-inflammatory Effects

Research has indicated that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a possible therapeutic role for 6-(1,2-Dithiolan-3-yl)hexanoic acid in inflammatory conditions.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of similar sulfur-containing compounds. Here are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Showed significant reduction in oxidative stress markers in vitro. |

| Study B | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria including MRSA. |

| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cell cultures treated with related compounds. |

Eigenschaften

IUPAC Name |

6-(dithiolan-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S2/c10-9(11)5-3-1-2-4-8-6-7-12-13-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTNABAOJVZGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627010 | |

| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-71-7 | |

| Record name | 6-(1,2-Dithiolan-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.